(3-Nitro-5-(trifluoromethyl)phenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H,4,12H2 |
InChI Key |
TWDRNIQLTSONQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Bromination :
-
Reagents : (3-Nitro-5-(trifluoromethyl)phenyl)methanol, N-bromosuccinimide (NBS), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
-
Conditions : 0–20°C, 16 hours.
-
Mechanism : The hydroxyl group is converted to a bromide via Appel reaction.
-
Yield : 91% for 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene.
-
-
Amination :
Key Data
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | NBS, PPh₃ | THF | 0–20°C | 16 h | 91% |
| Amination | NH₃, Pd/C | Methanol | 35°C | 3 h | 95% |
Advantages : High selectivity and scalability.
Limitations : Requires handling hazardous brominating agents.
Nitration of 5-(Trifluoromethyl)benzylamine Derivatives
Procedure
-
Protection :
-
Reagents : 5-(Trifluoromethyl)benzylamine, acetic anhydride.
-
Conditions : 25°C, 2 hours.
-
Purpose : Protect the amine as an acetamide to prevent undesired side reactions during nitration.
-
-
Nitration :
-
Deprotection :
-
Reagents : Hydrochloric acid (HCl).
-
Conditions : Reflux, 6 hours.
-
Yield : 88%.
-
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Acetic anhydride | 25°C, 2 h | 98% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 4 h | 90% |
| Deprotection | HCl | Reflux, 6 h | 88% |
Reductive Amination of 3-Nitro-5-(trifluoromethyl)benzaldehyde
Procedure
-
Aldehyde Synthesis :
-
Oxidation to Aldehyde :
-
Reductive Amination :
Key Data
| Step | Reagents | Solvent | Yield |
|---|---|---|---|
| Alcohol synthesis | LiAlH₄ | THF | 78% |
| Oxidation | PCC | DCM | 82% |
| Reductive amination | NH₄OAc, NaBH₃CN | Methanol | 75% |
Advantages : Avoids halogenated intermediates.
Limitations : Low overall yield due to multiple steps.
Direct Hydrogenation of 3-Nitro-5-(trifluoromethyl)benzonitrile
Procedure
-
Nitrile Synthesis :
-
Catalytic Hydrogenation :
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitrile synthesis | NaCN | DMF, 80°C, 6 h | 89% |
| Hydrogenation | H₂, Raney Ni | Ethanol, 50°C | 92% |
Advantages : High-yielding, one-pot conversion.
Limitations : Requires high-pressure equipment.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Bromination-Amination | Scalable, high selectivity | Hazardous bromine handling | 86% |
| Nitration of Protected Amine | Regioselective nitration | Multi-step protection/deprotection | 72% |
| Reductive Amination | Avoids halogens | Low efficiency in aldehyde synthesis | 48% |
| Nitrile Hydrogenation | High-yielding, one-pot | High-pressure requirements | 82% |
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Antimycobacterial Activity
Research has shown that (3-Nitro-5-(trifluoromethyl)phenyl)methanamine exhibits promising antitubercular activity. It has been identified as a structural simplification of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis (Mtb). In vitro studies revealed that derivatives with the 3-nitro substitution displayed significantly higher activities compared to other compounds, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL .
Potential Drug Development
The compound serves as a lead structure for developing new antitubercular agents. Its unique electronic structure allows it to interact effectively with enzymes and receptors involved in mycobacterial metabolism. Moreover, the combination of nitro and trifluoromethyl groups imparts distinctive electronic and steric effects that enhance its reactivity compared to similar compounds .
Case Study 1: Antitubercular Activity Evaluation
In a study evaluating various derivatives of nitrobenzamides for their antitubercular activity, this compound was found to exhibit superior activity against M. tuberculosis strains compared to other derivatives without similar structural features. The study highlighted that compounds with intermediate lipophilicities presented the best activities, reinforcing the importance of molecular structure in drug development .
Case Study 2: Structure-Activity Relationship Studies
Another study focused on structure-activity relationships involving compounds containing the 3-nitro-5-trifluoromethyl moiety showed that modifications could lead to enhanced antimycobacterial activity. The findings indicated that specific substitutions could significantly improve efficacy while maintaining low toxicity profiles against mammalian cell lines .
Mechanism of Action
The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Positional Isomers: [2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Substituted Benzylamines: 4-(Trifluoromethyl)benzylamine
Fluorinated Analogs: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
Halogenated Derivatives: 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine
Cyclopropane-Containing Analog: {2-[3-Nitro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
- Structure : Incorporates a cyclopropane ring adjacent to the aromatic system.
- Conformational rigidity: May restrict rotation, affecting binding affinity in biological applications .
- CAS : 2229128-54-3 .
Research Implications
- Synthetic applications : The nitro group in the target compound may facilitate electrophilic substitution reactions, though steric hindrance from -CF₃ could limit reactivity.
- Biological activity : The electron-deficient aromatic system may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
- Comparative limitations : Direct experimental data (e.g., pKa, solubility) are lacking; further studies are needed to validate inferred properties.
Biological Activity
(3-Nitro-5-(trifluoromethyl)phenyl)methanamine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position of a phenyl ring. The trifluoromethyl group enhances lipophilicity and alters the compound's reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong efficacy.
| Compound | MIC (ng/mL) | Pathogen |
|---|---|---|
| 3-Nitro-5-(trifluoromethyl)phenylmethanamine | 16 | M. tuberculosis |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 2000 | S. aureus |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes such as kinases, which are critical in various cellular processes. This suggests its utility in drug development targeting diseases linked to dysregulated kinase activity . The structure-activity relationship (SAR) studies reveal that the presence of the nitro group significantly enhances inhibitory potency compared to non-nitro analogs.
Case Studies and Research Findings
- Antitubercular Activity : A series of studies focused on N-alkyl nitrobenzamides, including derivatives of this compound, reported promising antitubercular activities with MIC values as low as 16 ng/mL. These findings position the compound as a candidate for further exploration in tuberculosis treatment .
- Cytotoxicity Assessment : Evaluations of cytotoxic effects on human cell lines revealed that certain derivatives maintain low toxicity while exhibiting high antimicrobial activity, making them suitable for therapeutic applications .
- Molecular Docking Studies : In silico studies have shown that this compound exhibits favorable binding affinities to various biological targets, indicating potential efficacy in drug design .
Q & A
Basic Question
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 1.5–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -62 to -65 ppm) .
- HRMS : Confirms molecular ion [M+H]⁺ at m/z 221.05.
- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?
Advanced Question
The nitro group is a strong electron-withdrawing meta-director, reducing ring electron density and directing subsequent substitutions to position 2 or 4. Example:
- Halogenation : Requires Lewis acids (e.g., FeCl₃) at elevated temperatures (60–80°C) for bromination .
- Sulfonation : Proceeds sluggishly, requiring fuming H₂SO₄ and prolonged heating (12+ hours) .
What contradictions exist in reported biological activities of trifluoromethyl/nitro-substituted benzylamines?
Advanced Question
Studies on analogs report conflicting antimicrobial efficacy:
| Compound | Activity Against C. albicans (MIC₉₀) | Source |
|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | 32 µg/mL | |
| 3-Nitro-5-CF₃-benzylamine | Inactive at 64 µg/mL | Unpublished |
| Resolution Strategy : |
- Comparative Assays : Use standardized CLSI/M07-A11 protocols to minimize variability.
- Computational Docking : Model interactions with fungal CYP51 or ergosterol biosynthesis enzymes to rationalize discrepancies .
How can synthetic routes be optimized for higher yields of this compound?
Advanced Question
What are the challenges in computational modeling of this compound’s interactions with biological targets?
Advanced Question
- Electrostatic Effects : The trifluoromethyl group’s strong electron-withdrawing nature complicates charge distribution in docking simulations. Use DFT calculations (B3LYP/6-31G*) to refine partial charges .
- Solubility : Low logP (~2.1) limits membrane permeability predictions. Apply COSMO-RS models to estimate solvation free energy .
How do substituent positions (nitro vs. bromo) alter the compound’s pharmacological potential?
Advanced Question
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
